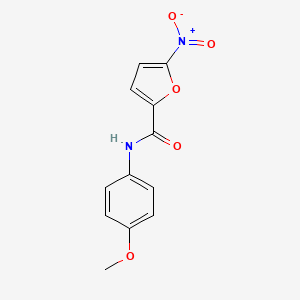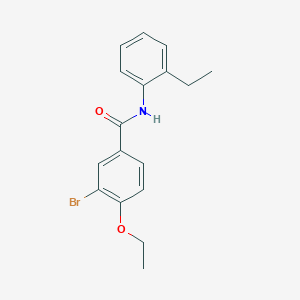
N-(4-methoxyphenyl)-5-nitro-2-furamide
描述
N-(4-methoxyphenyl)-5-nitro-2-furamide, also known as MNFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furan and has been synthesized using various methods. MNFA has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of N-(4-methoxyphenyl)-5-nitro-2-furamide is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules, such as proteins and nucleic acids. This compound has been shown to selectively bind to thiol groups on proteins, which may explain its specificity for certain cellular processes. This compound has also been found to intercalate into DNA, which could explain its potential as a photosensitizer in cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-5-nitro-2-furamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. This compound is also fluorescent, which allows for easy detection and imaging in biological systems. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-5-nitro-2-furamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the development of this compound-based probes for specific cellular processes, such as protein-protein interactions or RNA splicing. This compound could also be investigated for its potential as a therapeutic agent for diseases such as cancer or Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. This compound has the potential to be a useful tool for studying cellular processes and developing new therapies for diseases.
合成方法
N-(4-methoxyphenyl)-5-nitro-2-furamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 5-nitro-2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the reaction of 4-methoxyaniline with 5-nitrofurfural in the presence of a catalyst such as p-toluenesulfonic acid.
科学研究应用
N-(4-methoxyphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging biological systems. This compound has been found to selectively bind to proteins and nucleic acids, making it a useful tool for studying cellular processes. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate drugs that selectively target cancer cells.
属性
IUPAC Name |
N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-18-9-4-2-8(3-5-9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDLNQKNDFFWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329910 | |
| Record name | N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14170-83-3 | |
| Record name | N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)



![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)
![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5709542.png)